molecular formula C16H22 B14562989 1,3-Bis(2,2-dimethylcyclopropyl)benzene CAS No. 62113-36-4

1,3-Bis(2,2-dimethylcyclopropyl)benzene

Cat. No.: B14562989
CAS No.: 62113-36-4
M. Wt: 214.35 g/mol
InChI Key: KXXKYEFDONPLEQ-UHFFFAOYSA-N
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Description

1,3-Bis(2,2-dimethylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with two 2,2-dimethylcyclopropyl groups at the 1 and 3 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,2-dimethylcyclopropyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene as the starting material and 2,2-dimethylcyclopropyl chloride as the alkylating agent. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. This may involve continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,2-dimethylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.

    Halogenation: Bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

    Nitration: 1,3-Bis(2,2-dimethylcyclopropyl)-2-nitrobenzene.

    Halogenation: 1,3-Bis(2,2-dimethylcyclopropyl)-4-bromobenzene.

    Oxidation: 1,3-Bis(2,2-dimethylcyclopropyl)quinone.

Scientific Research Applications

1,3-Bis(2,2-dimethylcyclopropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,2-dimethylcyclopropyl)benzene involves its interaction with various molecular targets. The cyclopropyl groups can induce strain in the benzene ring, affecting its electronic properties and reactivity. This strain can influence the compound’s ability to participate in electrophilic and nucleophilic reactions, as well as its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(2,2-dimethylcyclopropyl)benzene is unique due to the presence of the cyclopropyl groups, which introduce significant steric hindrance and ring strain. This makes the compound an interesting subject for studying the effects of these factors on chemical reactivity and stability.

Properties

CAS No.

62113-36-4

Molecular Formula

C16H22

Molecular Weight

214.35 g/mol

IUPAC Name

1,3-bis(2,2-dimethylcyclopropyl)benzene

InChI

InChI=1S/C16H22/c1-15(2)9-13(15)11-6-5-7-12(8-11)14-10-16(14,3)4/h5-8,13-14H,9-10H2,1-4H3

InChI Key

KXXKYEFDONPLEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC(=CC=C2)C3CC3(C)C)C

Origin of Product

United States

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